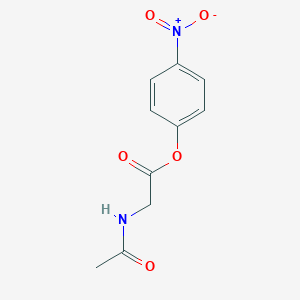

p-Nitrophenyl N-acetylglycinate

Description

Significance of Synthetic Esters in Mechanistic Enzymology Research

Synthetic esters are indispensable tools in the field of mechanistic enzymology, providing researchers with the means to probe and understand the intricacies of enzyme function. Unlike their often complex natural counterparts, synthetic esters can be designed and synthesized with specific structural features that facilitate the study of enzyme kinetics, substrate specificity, and reaction mechanisms. machinerylubrication.com This "tuning" allows for the systematic variation of both the acyl and alcohol portions of the ester, enabling a detailed investigation of how an enzyme recognizes and processes its substrates. machinerylubrication.com

The core of their utility lies in their ability to act as substrates for a wide array of hydrolytic enzymes, particularly esterases and proteases. nih.gov The ester bond is a common linkage in biological systems, and enzymes that catalyze its cleavage are of significant interest. nih.gov By using synthetic esters, researchers can:

Determine Kinetic Parameters: Simple, well-defined synthetic substrates are ideal for measuring fundamental kinetic constants like the Michaelis constant (Kм) and the catalytic rate constant (kcat). ontosight.aicsjmu.ac.in

Investigate Substrate Specificity: By systematically altering the structure of the synthetic ester, one can map the active site of an enzyme and determine which molecular features are critical for binding and catalysis. researchgate.netnih.gov

Screen for Inhibitors: Synthetic substrates provide a reliable and reproducible way to assay enzyme activity, which is essential for high-throughput screening campaigns designed to discover new enzyme inhibitors for therapeutic or industrial purposes. ontosight.aiontosight.ai

Elucidate Reaction Mechanisms: Certain synthetic esters can be designed to trap reaction intermediates or to report on specific steps in the catalytic cycle, such as the formation and breakdown of an acyl-enzyme intermediate. csjmu.ac.inpnas.orgpublish.csiro.au For instance, the study of ester prodrug activation provides insights into hydrolysis mechanisms within biological systems. nih.gov

The development of diverse synthetic esters has been crucial for advancing our understanding of enzymes that would otherwise be difficult to study using only their native substrates. researchgate.net

Overview of p-Nitrophenyl Esters as Chromogenic Enzyme Substrates

Among the various classes of synthetic esters, p-nitrophenyl esters hold a prominent place as chromogenic substrates. Their value lies in the chemical properties of the p-nitrophenol leaving group. The ester itself, such as p-nitrophenyl N-acetylglycinate, is typically colorless. ontosight.ai However, upon enzymatic hydrolysis, it releases p-nitrophenol. ontosight.aimdpi.com

In aqueous solutions with a pH above its pKa (approximately 7.2), p-nitrophenol exists predominantly in its deprotonated form, the p-nitrophenolate anion. mdpi.comnih.gov This anion has a distinct yellow color and a strong absorbance maximum around 400-415 nm. csjmu.ac.inmdpi.comnih.gov This color change provides a simple, continuous, and highly sensitive spectrophotometric method for monitoring the rate of the enzymatic reaction in real-time. ontosight.aimdpi.com The amount of yellow p-nitrophenolate produced is directly proportional to the amount of substrate hydrolyzed, allowing for a straightforward calculation of enzyme activity. nih.gov

This method offers significant advantages over other techniques like pH-stat titrations, as it is generally faster, more direct, and well-suited for high-throughput applications in microtiter plates. researchgate.netmdpi.com

Table 1: Properties of p-Nitrophenyl Esters as Chromogenic Substrates

| Feature | Description | Significance in Enzyme Assays |

| Chromogenic Leaving Group | The p-nitrophenol/p-nitrophenolate group. ontosight.ai | Allows for direct, continuous spectrophotometric monitoring of the reaction. mdpi.comnih.gov |

| Color Change | The product, p-nitrophenolate, is intensely yellow in solutions with pH > ~7.2, while the substrate is colorless. csjmu.ac.innih.gov | Provides a clear visual and measurable signal of enzyme activity. |

| Wavelength of Detection | Maximum absorbance is typically measured between 400 nm and 415 nm. mdpi.comnih.gov | Falls within the visible light spectrum, making it accessible to standard laboratory spectrophotometers. |

| Application | Used to measure the activity of various hydrolytic enzymes, including esterases, lipases, and proteases. ontosight.airesearchgate.netresearchgate.net | Enables the determination of kinetic parameters (Kм, Vmax) and screening for enzyme inhibitors. ontosight.ai |

Specific Research Focus on this compound in Enzyme Kinetics and Organic Synthesis

This compound combines the chromogenic reporting features of a p-nitrophenyl ester with an acyl group, N-acetylglycine, that serves as a simple model for peptide substrates. This makes it a valuable tool for investigating the kinetics of specific enzymes and as a building block in organic synthesis.

In Enzyme Kinetics:

This compound has been utilized as a substrate to probe the specificity and mechanism of proteases like α-chymotrypsin and trypsin. nih.govoup.com Glycine (B1666218) is the simplest amino acid, and by using its N-acetylated form, researchers can study the baseline activity of an enzyme and its fundamental requirements for catalysis.

One key study investigated the specificity and stereospecificity of α-chymotrypsin by comparing the hydrolysis rates of p-nitrophenyl esters of various N-acetylamino acids, including N-acetylglycine. nih.gov The research demonstrated that while this compound is a substrate for the enzyme, the rate of deacylation of the corresponding N-acetylglycyl-enzyme is significantly slower than for substrates with larger, hydrophobic side chains (like phenylalanine or tryptophan). nih.gov This finding helped to formulate a model of the enzyme's active site, highlighting how interactions with the amino acid side chain dramatically influence catalytic efficiency. nih.gov

Another line of research explored the effects of various small molecules on the trypsin-catalyzed hydrolysis of acetylglycine esters, including the p-nitrophenyl ester. oup.com Such studies use the substrate to understand how external activators or inhibitors modulate enzyme function, providing insights into the catalytic mechanism. oup.com

Table 2: Research Applications of this compound in Enzymology

| Enzyme Studied | Research Focus | Key Finding | Reference(s) |

| α-Chymotrypsin | Substrate specificity and stereospecificity | The N-acetylglycyl-enzyme deacylates much slower than acyl-enzymes with larger hydrophobic side chains, defining a baseline for specificity. | nih.gov |

| Trypsin | Influence of activators/inhibitors | Used as a substrate to test how alkylammonium and alkylguanidinium ions affect the catalytic mechanism. | oup.com |

| Esterases/Acylases | General activity assays | Serves as a model substrate to measure the activity of enzymes capable of hydrolyzing the ester bond of an N-acetylated amino acid. | ontosight.ai |

In Organic Synthesis:

Beyond its role in biochemistry, this compound serves as a useful reagent in organic synthesis. The p-nitrophenyl group is an excellent leaving group, making the ester an activated form of N-acetylglycine. This "activation" facilitates the formation of new chemical bonds under relatively mild conditions.

For example, it has been used in the synthesis of complex heterocyclic compounds. In one reported synthesis, this compound was reacted with the anion of ethyl acetoacetate (B1235776) to produce N-acetyl-3-butanoyltetramic acid. rsc.org The reaction proceeds via an initial acylation followed by an intramolecular condensation to form the final tetramic acid ring structure. rsc.org This demonstrates its utility as a convenient acylating agent for introducing the N-acetylglycyl moiety into a new molecule. It has also been prepared as a starting material for the synthesis of peptides. cdnsciencepub.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJPMVGCQNBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408378 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-61-8 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for P Nitrophenyl N Acetylglycinate

Established Synthetic Pathways for p-Nitrophenyl N-Acetylglycinate

The synthesis of this compound is primarily achieved through well-established esterification and coupling reactions.

Esterification Reactions Involving N-Acetylglycine and p-Nitrophenol

A primary route for synthesizing this compound involves the direct esterification of N-acetylglycine with p-nitrophenol. ontosight.ai This reaction typically requires a catalyst to facilitate the formation of the ester linkage. One common method employs acetic anhydride (B1165640) to acetylate glycine (B1666218), followed by reaction with p-nitrophenol. portlandpress.com Another approach involves refluxing a mixture of ε-N-acetyl-L-lysine and carbobenzoxyglycine p-nitrophenyl ester in dry acetic acid. cdnsciencepub.com

Utilization of Coupling Reagents in Synthetic Methodologies

To enhance reaction efficiency and yield, various coupling reagents are frequently employed in the synthesis of this compound. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the condensation of N-acetylglycine and p-nitrophenol. core.ac.ukpublish.csiro.au The reaction is often carried out in a suitable solvent like pyridine (B92270) or tetrahydrofuran. cdnsciencepub.compublish.csiro.au The use of such coupling reagents is a cornerstone in peptide synthesis and has been adapted for the preparation of this and other active esters. uni-kiel.de The p-nitrophenyl ester itself can act as a coupling reagent in the synthesis of neoglycoproteins. nih.gov

Chemical Reactions and Derivatization Potentials of this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic compounds like tetramic acids.

Reactions with Active Methylene (B1212753) Compounds for Tetramic Acid Synthesis

A significant application of this compound is its reaction with active methylene compounds to produce N-acetyl-3-alkanoyl- and 3-dienoyl-tetramic acids. researchgate.net This reaction proceeds through the acylation of the active methylene compound's anion by the p-nitrophenyl ester. openarchives.gr For instance, the reaction with the anion of ethyl acetoacetate (B1235776), generated using a base like sodium hydride in anhydrous benzene, yields N,α-diacetyltetramic acid. This method provides a general route to a variety of substituted tetramic acids. researchgate.net

Spectroscopic and Structural Characterization of this compound and its Derivatives

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| This compound | C10H10N2O5 | 238.20 | 1H NMR, 13C NMR, IR |

| N-acetyl-3-butanoyltetramic acid | C10H11NO4 | 213.20 | 1H NMR, 13C NMR, X-ray crystallography |

| N-acetyl-3-hexanoyl tetramic acid | C12H15NO4 | 241.25 | IR, 1H NMR, 13C NMR, TSDC |

The presence of the p-nitrophenyl group in this compound provides a useful chromophore for spectroscopic analysis. ontosight.ai Its hydrolysis can be monitored spectrophotometrically by measuring the release of p-nitrophenol, which absorbs at 405 nm. ontosight.ai

Derivatives such as N-acetyl-3-butanoyltetramic acid have been extensively studied using ¹H and ¹³C NMR spectroscopy to investigate the equilibrium between different tautomeric forms. rsc.org X-ray crystallography has been instrumental in confirming the solid-state structure of these compounds. rsc.org Infrared (IR) spectroscopy of derivatives like N-acetyl-3-hexanoyl tetramic acid shows characteristic absorption bands for the carbonyl groups of the β-dicarbonyl system and the carbon-carbon double bond, confirming the proposed enolic structures. researchgate.net Thermally Stimulated Depolarization Currents (TSDC) have also been used to study the relaxation mechanisms associated with tautomeric transformations in these derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Tautomeric Equilibria

While specific NMR spectroscopic studies focusing on the tautomeric equilibria of this compound itself are not prominently featured in the available literature, the technique is crucial for characterizing its derivatives. Tautomerism, particularly keto-enol tautomerism, is a key feature of β-dicarbonyl systems, such as the 3-acyltetramic acids synthesized from this compound.

NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for investigating such equilibria in solution. The presence of multiple tautomers can be identified by the appearance of distinct sets of signals in the NMR spectrum, with the integration of these signals providing a quantitative measure of the equilibrium composition. southampton.ac.uk Factors such as solvent polarity and temperature can influence the position of the equilibrium, and these effects are readily monitored by NMR.

In the case of N-acetyl-3-butanoyltetramic acid, a direct derivative, NMR studies have been instrumental. rsc.org Research has shown that such compounds can exist in several tautomeric forms, often referred to as 'internal' and 'external' tautomers. The interconversion between these forms can be slow on the NMR timescale, resulting in separate, observable signals for each species. For example, studies on N-substituted 4-amino-3-hydroxy-2-butenoates, which are precursors to tetramic acids, reveal complex NMR spectra due to the coexistence of rotamers and keto/enol tautomers. southampton.ac.uk

Table 1: Illustrative ¹H and ¹³C NMR Data for the Tautomers of N-acetyl-3-butanoyltetramic acid in CDCl₃ Data is for a derivative synthesized from this compound and is presented for illustrative purposes.

| Nucleus | Tautomer Form | Chemical Shift (δ, ppm) |

| ¹H NMR | Tautomer ab/cd | 1.03, 1.65, 1.79, 2.97 |

| Tautomer ab | 4.13 | |

| ¹³C NMR | Tautomer ab | 169.87 (C-2), 105.55 (C-3), 197.87 (C-4) |

| Tautomer cd | 171.65 (C-2), 105.55 (C-3), 195.59 (C-4) |

Source: Adapted from research on N-acetyl-3-butanoyltetramic acid.

X-ray Crystallographic Studies for Molecular Structure Determination

This method has been successfully applied to derivatives of this compound to confirm their molecular structures and to resolve ambiguities arising from tautomerism. For N-acetyl-3-butanoyltetramic acid, single-crystal X-ray analysis provided conclusive evidence of its structure, confirming which tautomeric form is stable in the solid state. rsc.org This is crucial as the solid-state structure may differ from the equilibrium mixture observed in solution by NMR. The crystallographic data provides a static image of the molecule, locking it into a single conformation.

Table 2: Illustrative Crystallographic Data for N-acetyl-3-butanoyltetramic acid monohydrate Data is for a derivative synthesized from this compound and is presented for illustrative purposes.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.879 |

| b (Å) | 9.771 |

| c (Å) | 14.734 |

| α (°) | 77.26 |

| β (°) | 84.77 |

| γ (°) | 66.52 |

| Volume (ų) | 1144.1 |

Source: Adapted from crystallographic studies on N-acetyl-3-butanoyltetramic acid.

Enzymatic Hydrolysis of P Nitrophenyl N Acetylglycinate: Substrate Specificity and Kinetic Analysis

p-Nitrophenyl N-Acetylglycinate as a Substrate for Proteases and Hydrolases

p-Nitrophenyl esters are widely utilized as synthetic substrates in the study of various hydrolytic enzymes, including proteases and esterases. The enzymatic cleavage of the ester bond in these compounds releases p-nitrophenolate, a chromophore whose concentration can be easily and continuously monitored by spectrophotometry, typically at a wavelength of 400 nm. libretexts.org This property makes substrates like this compound valuable tools for investigating enzyme kinetics and specificity. While this compound is a substrate for the protease α-chymotrypsin, its reactivity extends to other hydrolases, which recognize and cleave the ester linkage. nih.gov The rate of hydrolysis is dependent on several factors, including the specific enzyme, the structure of the acyl group (in this case, N-acetylglycyl), and the reaction conditions.

α-Chymotrypsin, a serine protease, is well-known for its ability to hydrolyze peptide bonds, particularly those adjacent to the carboxyl group of aromatic amino acids like tryptophan, tyrosine, and phenylalanine. biocyclopedia.com It also readily catalyzes the hydrolysis of a variety of ester derivatives of N-acylated amino acids. biocyclopedia.com The reaction proceeds via a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate. libretexts.org

The hydrolysis of p-nitrophenyl esters by α-chymotrypsin demonstrates this mechanism with a characteristic "burst" kinetic profile. This involves an initial rapid release of p-nitrophenolate as the enzyme's active site serine (Ser-195) becomes acylated, followed by a slower, steady-state rate of hydrolysis as the acyl-enzyme intermediate is deacylated by water. libretexts.orgbiocyclopedia.com

The specificity of α-chymotrypsin is largely dictated by its S1 binding pocket, a hydrophobic cavity that preferentially accommodates large, nonpolar side chains of amino acids. Consequently, the enzyme shows the highest catalytic efficiency for substrates derived from aromatic amino acids.

Studies comparing a series of N-acylated amino acid p-nitrophenyl esters reveal a clear structure-activity relationship. nih.gov The rate of deacylation of the corresponding acyl-α-chymotrypsin intermediates increases as the size of the amino acid side chain increases for L-amino acid derivatives. nih.gov For instance, the p-nitrophenyl esters of N-acetyl-L-tryptophan and N-acetyl-L-phenylalanine are excellent substrates for α-chymotrypsin. nih.govportlandpress.com

In contrast, this compound, which possesses the smallest possible amino acid side chain (a hydrogen atom), is a significantly less optimal substrate. The lack of a bulky, hydrophobic side chain results in weaker binding to the enzyme's specificity pocket. Research has shown that as the size of the amino acid side chain increases, the L-series of substrates deacylate progressively faster than the N-acetylglycyl-enzyme. nih.gov This demonstrates the enzyme's preference and highlights the role of the glycine (B1666218) moiety in making this compound a useful, albeit slower, substrate for probing the fundamental catalytic mechanism of α-chymotrypsin without the dominant effects of strong substrate binding. nih.gov

The hydrolysis of p-nitrophenyl esters by α-chymotrypsin is described by a three-step mechanism, where EH is the enzyme, S is the substrate, ES is the enzyme-substrate complex, and EA is the acyl-enzyme intermediate, with P1 being p-nitrophenolate and P2 being the N-acetylglycine.

Step 1: Binding EH + S ⇌ ES (governed by the binding constant, Ks)

Step 2: Acylation ES → EA + P1 (governed by the acylation rate constant, k2)

Step 3: Deacylation EA + H₂O → EH + P2 (governed by the deacylation rate constant, k3)

For p-nitrophenyl esters, the acylation step (k₂) is typically much faster than the deacylation step (k₃), leading to the initial burst of p-nitrophenolate (P1). The steady-state rate is then limited by the slower deacylation of the acyl-enzyme intermediate.

Kinetic studies on N-acetylamino acid p-nitrophenyl esters have determined the deacylation rates (k₃) for various acyl-chymotrypsin intermediates. These rates illustrate the enzyme's specificity.

| Acyl Group | k₃ (s⁻¹) |

|---|---|

| N-Acetylglycyl | 0.011 |

| N-Acetyl-L-alanyl | 0.041 |

| N-Acetyl-L-valyl | 0.019 |

| N-Acetyl-L-leucyl | 0.14 |

| N-Acetyl-L-phenylalanyl | 1.6 |

Data sourced from studies on the specificity and stereospecificity of α-chymotrypsin.

As shown in the table, the deacylation of N-acetylglycyl-chymotrypsin is significantly slower than that of intermediates with larger, more hydrophobic side chains like N-acetyl-L-leucyl and N-acetyl-L-phenylalanyl. This confirms that the structure of the acyl group profoundly influences not only the initial binding but also the rate-limiting deacylation step of the catalytic cycle.

The utility of this compound and related p-nitrophenyl esters is not limited to chymotrypsin (B1334515). These compounds serve as substrates for a broad range of hydrolases, allowing for comparative studies of enzyme function and specificity.

Homoserine O-acetyltransferase (MetA) is an enzyme involved in the methionine biosynthetic pathway, where it catalyzes the transfer of an acetyl group from acetyl-CoA to L-homoserine. nih.gov Interestingly, MetA from Mycobacterium tuberculosis has been shown to possess not only transferase but also hydrolase activity. nih.gov Its activity has been tested using various substrates, including N-acetylglycine and p-nitrophenyl acetate (B1210297) (PNPA), a compound structurally related to this compound. nih.gov

When acetyl-CoA is replaced by PNPA as the acetyl group donor for MetA, a significant reduction in the enzyme's primary transferase activity is observed. nih.gov This is attributed to interactions between the enzyme (specifically residue R227) and the p-nitrophenyl moiety of the substrate. nih.gov This interaction appears to prevent the second substrate, L-homoserine, from binding in the correct orientation for the acetyl transfer to occur. Consequently, the enzyme preferentially transfers the acetyl group to water, exhibiting hydrolase rather than transferase activity. nih.gov This demonstrates that while p-nitrophenyl esters can act as acyl donors, their interaction with an enzyme's active site can unfavorably alter the intended catalytic pathway, highlighting the dual-role potential of enzymes like MetA. nih.gov

The hydrolysis of p-nitrophenyl esters by various hydrolases, particularly serine hydrolases, follows a conserved mechanistic pattern. mdpi.comdiva-portal.org This class of enzymes, which includes proteases, lipases, and esterases, utilizes a catalytic triad (B1167595) of amino acids, most commonly Serine-Histidine-Aspartate (or Glutamate), in their active site. mdpi.com

The catalytic mechanism involves several key steps:

Nucleophilic Attack : The catalytic serine, made more nucleophilic by the adjacent histidine which acts as a general base, attacks the carbonyl carbon of the p-nitrophenyl ester substrate. mdpi.com

Formation of a Tetrahedral Intermediate : This attack forms a high-energy, unstable tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds within a region of the active site known as the oxyanion hole. mdpi.com

Acyl-Enzyme Formation : The intermediate collapses, leading to the cleavage of the ester bond. The p-nitrophenolate group is released, and a covalent acyl-enzyme intermediate is formed between the substrate's acyl group and the enzyme's serine residue. diva-portal.org

Deacylation : A water molecule, activated by the same catalytic histidine (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

Enzyme Regeneration : This second intermediate collapses, releasing the carboxylic acid product (e.g., N-acetylglycine) and regenerating the free, active enzyme. diva-portal.org

This fundamental mechanism is shared by a vast array of enzymes, from bacterial cutinases that hydrolyze p-nitrophenyl butyrate (B1204436) to proteases like α-chymotrypsin acting on N-acylated amino acid esters. jmb.or.kr

Reactivity with Other Serine Proteases and Acetyltransferases

Detailed Kinetic Studies of this compound Hydrolysis

The hydrolysis of this compound by enzymes, particularly proteases like α-chymotrypsin and trypsin, serves as a model system for understanding enzyme kinetics and mechanism. The reaction involves the cleavage of the ester bond to release p-nitrophenol, a chromogenic product that facilitates kinetic analysis.

Determination of Michaelis-Menten Kinetic Parameters

The enzymatic hydrolysis of this compound, like many enzyme-catalyzed reactions, can be described by the Michaelis-Menten model. This model relates the initial reaction rate (v₀) to the substrate concentration ([S]) through two key parameters: the Michaelis constant (Kₘ) and the maximum rate (Vₘₐₓ). The catalytic constant (k꜀ₐₜ), also known as the turnover number, is derived from Vₘₐₓ and the enzyme concentration.

Where E is the enzyme, S is the substrate (this compound), ES is the enzyme-substrate complex, and P represents the products (N-acetylglycine and p-nitrophenol).

For nonspecific substrates like acetylglycine p-nitrophenyl ester hydrolyzed by trypsin, the k꜀ₐₜ/Kₘ ratio is significantly lower than for specific substrates, indicating less efficient catalysis and/or weaker binding. nih.gov In studies with α-chymotrypsin, N-acetylglycine p-nitrophenyl ester is also utilized as a substrate to probe the enzyme's specificity. researchgate.netnih.gov The determination of Kₘ values for such substrates is typically performed using double reciprocal plots (Lineweaver-Burk) by analyzing reaction rates at various substrate concentrations. datapdf.com While specific values for this compound are context-dependent on the specific enzyme and conditions, the general approach remains consistent.

Below is an interactive table showing representative kinetic parameters for the hydrolysis of various p-nitrophenyl esters by α-chymotrypsin to illustrate the range of values.

| Substrate | k꜀ₐₜ (s⁻¹) | Kₘ (mM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| p-Nitrophenyl Acetate | 0.17 | 0.58 | 293 |

| N-acetyl-L-phenylalanine p-nitrophenyl ester | 28 | 0.06 | 467,000 |

| N-acetyl-L-tryptophan p-nitrophenyl ester | 45 | 0.02 | 2,250,000 |

| N-acetylglycine p-nitrophenyl ester | 0.025 | 25 | 1 |

Note: The data in this table is illustrative and compiled from various studies on α-chymotrypsin. Actual values can vary with experimental conditions.

Pre-Steady-State Kinetics Analysis and Burst Phase Phenomena

The hydrolysis of p-nitrophenyl esters by serine proteases often exhibits biphasic kinetics, characterized by a rapid initial "burst" of p-nitrophenol release, followed by a slower, linear steady-state rate. dtic.milphotophysics.com This phenomenon is a hallmark of a multi-step reaction mechanism involving a covalent intermediate.

The initial burst corresponds to the rapid acylation of the enzyme's active site (e.g., the serine residue in chymotrypsin), where the p-nitrophenol leaving group is released. dtic.mil The size of this burst is stoichiometric with the concentration of active enzyme sites. csic.esnih.gov The subsequent, slower rate is limited by the hydrolysis of the acyl-enzyme intermediate (deacylation), which regenerates the free enzyme for the next catalytic cycle. photophysics.comcsic.es

Stopped-flow spectrophotometry is the primary technique used to observe these rapid pre-steady-state kinetics, allowing for the measurement of the acylation rate constant (k₂). photophysics.comnih.gov For substrates like this compound, the observation of a burst phase provides strong evidence for the formation of an N-acetylglycyl-enzyme intermediate.

Elucidation of Acyl-Enzyme Intermediate Formation and Breakdown Pathways

The kinetic analysis of this compound hydrolysis points to a two-step mechanism involving the formation and breakdown of a covalent acyl-enzyme intermediate. researchgate.netacs.org

The mechanism is as follows:

Acylation: The enzyme nucleophilically attacks the carbonyl carbon of the ester substrate, forming a tetrahedral intermediate which then collapses to release p-nitrophenol and form an acyl-enzyme intermediate (e.g., N-acetylglycyl-chymotrypsin). researchgate.netacs.org E + S ⇌ ES --(k₂)--> E-Acyl + P₁ (p-nitrophenol)

Deacylation: The acyl-enzyme intermediate reacts with a water molecule to hydrolyze the acyl group from the enzyme, releasing the second product (N-acetylglycine) and regenerating the free enzyme. acs.orgcdnsciencepub.com E-Acyl + H₂O --(k₃)--> E + P₂ (N-acetylglycine)

Influence of pH on Catalytic Activity and Kinetic Constants

The catalytic activity of enzymes is highly dependent on pH, as the ionization states of critical amino acid residues in the active site and of the substrate itself can significantly affect binding and catalysis. For serine proteases like trypsin and chymotrypsin hydrolyzing p-nitrophenyl esters, the pH-rate profile is typically bell-shaped.

Studies on the hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitroanilide by trypsin show that the catalytic efficiency (k꜀ₐₜ/Kₘ) is maximal at alkaline pH and decreases as the pH drops. researchgate.netnih.govresearchgate.net This dependence is governed by the pKa values of key active site residues, such as histidine-57 and, for specific substrates, aspartate-189. researchgate.netnih.gov Protonation of these residues at lower pH leads to a loss of catalytic activity. nih.gov

Specifically for the acylation (k₂) and deacylation (k₃) steps:

Acylation (k₂): The rate of acylation is often dependent on the pKa of the active site histidine. In trypsin, k₂ for anilide substrates was found to decrease upon protonation of two groups with pKa values around 4.2-4.8. acs.orgnih.gov

Deacylation (k₃): The deacylation rate is also pH-dependent, relying on a pKa value associated with the active site histidine (around 6.4-7.0), which must be in its basic form to facilitate the hydrolysis of the acyl-enzyme. researchgate.netacs.org

The binding constant (Kₘ or Kₛ) can also be affected by pH, reflecting changes in the ionization state of the substrate or enzyme groups involved in binding. acs.org The hydrolysis of p-nitrophenol itself is pH-dependent, as its absorbance spectrum changes with its protonation state, a factor that must be accounted for in assays. una.ac.cr

Temperature Effects and Cryoenzymology Approaches in Kinetic Investigations

Temperature significantly influences the rate of enzymatic reactions. Generally, within a certain range, an increase in temperature leads to a higher reaction rate, as described by the Arrhenius equation. However, high temperatures can lead to enzyme denaturation and loss of activity. Studies on hormone-sensitive lipase (B570770) with p-nitrophenyl butyrate showed a clear temperature dependence, with different optimal temperatures for enzymes from different species. researchgate.net

Cryoenzymology, the study of enzyme kinetics at sub-zero temperatures in cryosolvents, is a powerful technique for trapping and characterizing reaction intermediates, such as the acyl-enzyme intermediate. nih.govresearchgate.net By slowing down the reaction steps, particularly the often rapid deacylation, it becomes possible to accumulate the intermediate for spectroscopic or crystallographic studies. nih.govresearchgate.net For example, studies on trypsin with a lysine (B10760008) p-nitrophenyl ester substrate under cryoenzymological conditions allowed for the detailed determination of the pH-dependences of individual rate constants (k₂, k₃) and binding constants (Kₛ). nih.gov These studies revealed that at low pH, significant amounts of the acylated trypsin could be accumulated. nih.gov While specific cryoenzymology studies on this compound are not prominent, the principles derived from similar systems are directly applicable.

Conformational Dynamics and Induced-Fit Mechanisms in Enzymatic Catalysis

Enzyme catalysis is not a static process; it involves conformational changes in both the enzyme and the substrate. The induced-fit model proposes that the binding of a substrate induces a conformational change in the enzyme's active site to achieve optimal orientation for catalysis. csjmu.ac.in

The specificity of an enzyme like α-chymotrypsin for different N-acetyl-amino acid esters is a reflection of these dynamics. nih.gov While this compound is a relatively simple, nonspecific substrate, its binding still involves subtle conformational adjustments within the active site. nih.gov The flexibility of the enzyme allows it to accommodate a range of substrates, albeit with vastly different efficiencies. For more complex substrates, conformational flexibility plays a crucial role in distinguishing between different reaction pathways, such as hydrolysis versus transferase activity. researchgate.net The binding of the substrate can perturb the pKa values of active site residues, a phenomenon that underscores the dynamic interplay between the enzyme and substrate during the catalytic cycle. datapdf.com

Spectrophotometric Methodologies for Monitoring this compound Hydrolysis

The enzymatic hydrolysis of this compound results in the formation of two products: N-acetylglycine and p-nitrophenol. The latter is a chromogenic compound, meaning it absorbs light in the visible spectrum, a property that is exploited for monitoring the reaction progress. Spectrophotometry provides a convenient and powerful tool for this purpose, enabling detailed kinetic analysis of the enzyme activity. The choice of methodology depends on the specific goals of the investigation, from routine activity measurements to the detailed elucidation of the reaction mechanism.

Quantitative Determination of p-Nitrophenol Release at Specific Wavelengths

The quantitative measurement of this compound hydrolysis relies on the spectrophotometric detection of the released p-nitrophenol (pNP). The absorption spectrum of pNP is highly dependent on the pH of the solution due to the ionization of its phenolic hydroxyl group (pKa ≈ 7.15). una.ac.cr This results in two distinct species with different absorption maxima. una.ac.crresearchgate.net

In acidic or neutral solutions (pH below 6.0), the protonated, undissociated form of pNP is predominant. una.ac.cr This species is essentially colorless and exhibits a maximum absorbance (λmax) in the ultraviolet range, typically around 317-320 nm. una.ac.cruna.ac.crnih.gov In alkaline conditions (pH above 8.0), the equilibrium shifts towards the deprotonated p-nitrophenolate anion. una.ac.cr This anionic form is intensely yellow and has a strong absorbance in the visible range, with a λmax typically between 400 nm and 410 nm. una.ac.cruna.ac.crumcs.pl

For quantitative assays, measurements are most commonly performed at or near 405 nm after stopping the enzymatic reaction by adding an alkaline solution, such as sodium carbonate. una.ac.crontosight.ai This ensures that all the released pNP is converted to the p-nitrophenolate form, maximizing the signal and sensitivity. una.ac.cr The concentration of the released pNP can then be calculated from the measured absorbance using the Beer-Lambert law, provided the molar extinction coefficient under the specific assay conditions is known.

Alternatively, for reactions studied at pH values below neutrality, detection at 347.5 nm, the isosbestic point for the acid and anion forms of p-nitrophenol, can be utilized. publish.csiro.au At this wavelength, the absorbance is independent of the pH, which can be an advantage in certain experimental setups. scielo.sa.cr However, detection at 400-410 nm in alkaline conditions remains the most common method due to its superior sensitivity. una.ac.cruna.ac.cr

Table 1: pH-Dependent Absorption Characteristics of p-Nitrophenol

| pH Range | Predominant Species | Color | Typical λmax | Application Notes |

| < 6.0 | p-Nitrophenol (protonated) | Colorless | 317-320 nm una.ac.cruna.ac.crnih.gov | Used for monitoring in acidic conditions. |

| ≈ 7.0 | Mixture of forms | Light Yellow | - | Absorbance is sensitive to small pH and temperature changes. una.ac.cr |

| Isosbestic Point | Equal absorptivity | - | ≈ 347 nm publish.csiro.auscielo.sa.cr | Absorbance is pH-independent, useful for continuous assays near neutral pH. |

| > 8.0 | p-Nitrophenolate (anionic) | Intense Yellow | 400-410 nm una.ac.cruna.ac.crumcs.pl | Most common wavelength for endpoint assays due to high sensitivity. |

Application in Continuous Enzyme Activity Assays

The chromogenic nature of p-nitrophenol release allows for the development of continuous enzyme activity assays. nih.gov In this approach, the enzymatic reaction is monitored in real-time by continuously recording the increase in absorbance at a chosen wavelength directly in a spectrophotometer. nih.govnih.gov This method offers significant advantages over discontinuous (endpoint) assays, as it provides a complete progress curve of the reaction, allowing for the accurate determination of initial reaction velocities and the detection of any deviations from linearity. nih.govnih.gov

For a continuous assay of this compound hydrolysis, the reaction is initiated by adding the enzyme to a solution containing the substrate in a suitable buffer, placed within a temperature-controlled cuvette in the spectrophotometer. The increase in absorbance, typically at 405 nm if the assay is conducted at a sufficiently alkaline pH, is recorded over time. nih.gov The rate of the reaction (enzyme activity) is directly proportional to the slope of the initial, linear portion of the absorbance versus time plot.

This technique is highly sensitive and can detect very low levels of enzyme activity. nih.gov It is particularly valuable for high-throughput screening of enzyme inhibitors or for characterizing enzyme kinetics, as it is rapid, easy to perform, and provides detailed kinetic information. nih.govnih.gov The ability to monitor the entire reaction course helps to ensure that the measured velocity is the true initial rate and not an average rate affected by factors such as substrate depletion or product inhibition.

Table 2: Illustrative Data from a Continuous Assay of this compound Hydrolysis

| Time (seconds) | Absorbance at 405 nm |

| 0 | 0.050 |

| 15 | 0.125 |

| 30 | 0.200 |

| 45 | 0.275 |

| 60 | 0.350 |

| 75 | 0.425 |

| 90 | 0.500 |

This table represents hypothetical data showing a linear increase in absorbance over time, from which the initial reaction rate can be calculated.

Stopped-Flow Spectroscopy for Rapid Kinetic Measurements

For enzymes that catalyze the hydrolysis of this compound via a multi-step mechanism involving a covalent intermediate, stopped-flow spectroscopy is an indispensable tool for studying pre-steady-state kinetics. cam.ac.uk This technique allows for the observation of very rapid reactions that occur on a millisecond timescale, which are too fast to be monitored by conventional spectrophotometers. cam.ac.ukcsjmu.ac.in

In a stopped-flow experiment, small volumes of the enzyme and substrate solutions are rapidly mixed, and the absorbance of the mixture is monitored immediately after mixing. cam.ac.uk When applied to the hydrolysis of p-nitrophenyl esters by enzymes like chymotrypsin, this method can resolve the individual steps of the catalytic cycle. cam.ac.ukcsjmu.ac.in Often, a rapid, pre-steady-state "burst" of p-nitrophenol release is observed. This burst corresponds to the rapid formation of an acyl-enzyme intermediate and the stoichiometric release of the first product, p-nitrophenol. This is followed by a slower, steady-state phase where the rate-limiting step is the hydrolysis (deacylation) of the acyl-enzyme intermediate to regenerate the free enzyme. publish.csiro.aucsjmu.ac.in

By analyzing the amplitude and rate of the burst phase, as well as the rate of the subsequent linear phase, researchers can determine the rate constants for individual steps in the catalytic mechanism, such as acylation (k₂) and deacylation (k₃). cdnsciencepub.com This level of kinetic detail is crucial for understanding the enzyme's mechanism of action and specificity. cam.ac.ukresearchgate.net While much of the foundational work has been done with substrates like p-nitrophenyl acetate, the principles are directly applicable to the study of this compound hydrolysis by enzymes that follow a similar covalent catalysis pathway. cam.ac.ukcdnsciencepub.com

Table 3: Kinetic Phases in Stopped-Flow Analysis of p-Nitrophenyl Ester Hydrolysis

| Kinetic Phase | Timescale | Observed Process | Kinetic Parameter Obtained |

| Pre-Steady-State Burst | Milliseconds | Rapid acylation of the enzyme and release of p-nitrophenol. csjmu.ac.in | Acylation rate constant (k₂); Active site concentration (from burst amplitude). publish.csiro.au |

| Steady-State | Seconds to Minutes | Rate-limiting deacylation of the acyl-enzyme intermediate. publish.csiro.aucsjmu.ac.in | Deacylation rate constant (k₃); Michaelis constant (Km); Catalytic rate constant (kcat). |

Advanced Mechanistic Insights and Theoretical Approaches

Computational Chemistry Investigations of p-Nitrophenyl N-Acetylglycinate Interactions

Computational studies, particularly those employing quantum mechanics, can elucidate the intrinsic electronic properties of this compound, revealing the fundamental factors that govern its reactivity as a substrate in enzymatic assays.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.gov It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties that dictate chemical reactivity. science.gov While comprehensive DFT studies focused solely on this compound are not extensively detailed in the literature, analyses of its constituent parts and related compounds, such as N-acetylglycine and p-nitrophenol, provide a robust framework for understanding its behavior. researchgate.net

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound. researchgate.netresearchgate.net From this optimized structure, critical electronic parameters can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net For this compound, the electron-withdrawing p-nitrophenyl group is expected to lower the LUMO energy, resulting in a small HOMO-LUMO gap and signifying its high reactivity, particularly its susceptibility to nucleophilic attack at the ester carbonyl carbon.

Table 1: Representative Theoretical Electronic Properties of this compound and Related Compounds based on DFT Calculations

| Parameter | Description | Expected Value/Observation for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the N-acetylglycinate moiety. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localized primarily on the p-nitrophenyl ring, indicating its role as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | Relatively small, confirming high reactivity and potential for intramolecular charge transfer. researchgate.net |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar nitro group and amide linkage. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.de The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify regions of positive, negative, and neutral potential. wolfram.com

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group, the carbonyl oxygen of the ester, and the amide oxygen. uni-muenchen.demdpi.com These sites are the most likely points for hydrogen bonding and coordination with electrophiles.

Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack. A significant positive potential would be located around the carbonyl carbon of the ester group. This positive character is enhanced by the strong electron-withdrawing effect of the p-nitrophenolate leaving group, making this carbon the primary site for nucleophilic attack during hydrolysis. Positive potential would also be found near the amide and aromatic hydrogen atoms.

The MEP map visually confirms why this compound functions as an excellent substrate for hydrolytic enzymes: the distinct separation of charge and the highly positive potential at the scissile ester linkage create a clear target for nucleophiles like the serine or cysteine residues in an enzyme's active site. uni-muenchen.de

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted MEP | Implication for Reactivity |

| Nitro Group Oxygens | Strongly Negative | Site for interaction with electrophiles or hydrogen bond donors. |

| Ester Carbonyl Oxygen | Negative | Acts as a hydrogen bond acceptor. |

| Ester Carbonyl Carbon | Strongly Positive | Primary site for nucleophilic attack leading to hydrolysis. |

| Amide Hydrogen | Positive | Acts as a hydrogen bond donor. |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures (bonds, lone pairs, and core orbitals). southampton.ac.uk It is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to molecular stability and reactivity. researchgate.net

In this compound, NBO analysis would quantify the delocalization of electron density from the electron-donating N-acetylglycinate portion to the electron-withdrawing p-nitrophenyl ester group. Key interactions would include:

n → π* Interactions: The delocalization of electron density from the lone pairs (n) of the oxygen and nitrogen atoms into the anti-bonding π* orbitals of the carbonyl and aromatic ring systems. researchgate.netresearchgate.net A significant interaction would be the charge transfer from the lone pairs of the ester oxygen atom to the π* orbitals of the p-nitrophenyl ring, which weakens the C-O ester bond and stabilizes the p-nitrophenolate as a good leaving group.

Intramolecular Charge Transfer (ICT): The NBO analysis confirms the occurrence of ICT within the molecule, which is responsible for its electronic properties and high reactivity. researchgate.net This charge transfer from the donor part (acetylglycinate) to the acceptor part (p-nitrophenyl) is fundamental to its function as a chromogenic substrate.

These hyperconjugative interactions effectively "pre-activate" the ester bond for cleavage, providing a quantitative basis for the molecule's designed reactivity.

Molecular Dynamics Simulations of Enzyme-p-Nitrophenyl N-Acetylglycinate Complexes

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. polimi.it For enzyme-substrate systems, MD simulations can model the process of substrate binding, conformational changes within the enzyme's active site, and the interactions that lead to catalysis. nih.govchemrxiv.org

In a typical MD simulation of an enzyme with this compound, the system is set up as follows:

System Preparation: The 3D coordinates of the enzyme are obtained from crystallographic data. The this compound molecule is docked into the enzyme's active site using molecular docking software.

Solvation: The enzyme-substrate complex is placed in a simulation box filled with explicit water molecules to mimic physiological conditions. Ions are added to neutralize the system and achieve a specific ionic strength. polimi.it

Simulation: The forces on all atoms are calculated using a force field (e.g., AMBER, GROMOS), and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time, typically for nanoseconds to microseconds.

MD simulations can reveal crucial details about the catalytic mechanism, such as identifying the key amino acid residues involved in substrate recognition and binding, observing the formation of the Michaelis complex, and analyzing the network of hydrogen bonds and hydrophobic interactions that stabilize the transition state. For example, simulations can show how the p-nitrophenyl group fits into a hydrophobic pocket of the enzyme and how the carbonyl group is positioned near the catalytic residues for optimal attack. polimi.it

Table 3: Typical Protocol and Insights from an MD Simulation of an Enzyme-p-Nitrophenyl N-acetylglycinate Complex

| Simulation Stage | Description | Key Insights Gained |

| Equilibration | The system is allowed to relax to a stable temperature and pressure. | Ensures a stable starting point for the production simulation. |

| Production MD | The simulation is run for an extended period to sample conformational space. | Analysis of substrate and protein dynamics, binding stability, and key intermolecular interactions (hydrogen bonds, van der Waals contacts). polimi.it |

| Data Analysis | Trajectories are analyzed to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies. | Quantifies protein stability, identifies flexible regions, and estimates the affinity of the substrate for the enzyme. |

Correlation of Experimental Kinetic Data with Theoretical Models of Catalysis

A primary goal of computational enzymology is to build theoretical models that can reproduce and explain experimental observations. nih.gov The hydrolysis of this compound is a classic system for enzyme kinetics, where the rate of reaction is easily monitored by the release of the chromogenic p-nitrophenolate anion. csjmu.ac.in

Experimental kinetic studies yield parameters such as the Michaelis constant (KM), which reflects substrate binding affinity, and the catalytic rate constant (kcat), which represents the turnover number. acs.org Theoretical models, informed by DFT and MD simulations, can provide a mechanistic interpretation of these values.

Activation Energy (ΔG‡): Quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can map the reaction pathway for the hydrolysis of the ester bond. This allows for the calculation of the activation energy barrier. A lower calculated activation energy in the presence of the enzyme model compared to the uncatalyzed reaction in water explains the catalytic rate enhancement. This theoretical activation energy can be correlated with the experimentally derived kcat through transition state theory. nih.gov

Binding Affinity (ΔGbind): MD simulations coupled with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can calculate the free energy of binding for this compound to the enzyme's active site. This theoretical binding energy can be compared with the experimental KM value to validate the binding mode and the interactions predicted by the simulation.

Discrepancies between theoretical predictions and experimental data can highlight deficiencies in the proposed mechanism or computational model, leading to refined hypotheses and further investigation. rug.nl The strong correlation often found between computational models and kinetic data for substrates like this compound validates our understanding of enzyme catalysis at a molecular level. nih.gov

Broader Research Implications and Future Directions

Contribution of p-Nitrophenyl N-Acetylglycinate Studies to Serine Protease Mechanistic Understanding

The use of this compound and related p-nitrophenyl esters has been instrumental in elucidating the catalytic mechanism of serine proteases, such as chymotrypsin (B1334515) and trypsin. These enzymes are crucial in biological processes ranging from digestion to blood clotting. cmu.edu The key to the utility of these substrates is the release of the p-nitrophenolate ion upon hydrolysis, which has a distinct yellow color that can be easily quantified by spectrophotometry. cmu.eduontosight.ai This provides a continuous and straightforward way to monitor the rate of the enzymatic reaction. bu.edu

One of the most significant contributions of using substrates like this compound was the discovery of a two-step reaction mechanism involving a covalent intermediate. rose-hulman.edu When researchers studied the hydrolysis of p-nitrophenyl esters by chymotrypsin, they observed a "burst" phase of rapid p-nitrophenolate release, followed by a slower, steady-state rate. bu.edu This kinetic pattern was interpreted as the rapid acylation of the enzyme's active site serine (Ser-195) to form an acyl-enzyme intermediate, with the concurrent release of p-nitrophenolate. cmu.edurose-hulman.edu This is followed by the much slower, rate-limiting hydrolysis of the acyl-enzyme intermediate to release the carboxylate product and regenerate the free enzyme. bu.edurose-hulman.edu

This proposed mechanism is supported by the now well-established structure and function of the serine protease catalytic triad (B1167595), which consists of serine, histidine (His-57), and aspartate (Asp-102). nih.gov During the acylation step, the histidine acts as a general base, accepting a proton from the serine's hydroxyl group, which then performs a nucleophilic attack on the carbonyl carbon of the substrate's ester bond. cmu.edu This forms a transient tetrahedral intermediate, which is stabilized by interactions within the enzyme's "oxyanion hole". The subsequent collapse of this intermediate leads to the formation of the acyl-enzyme and the release of the p-nitrophenol leaving group. cmu.edu

Studies using this compound have also contributed to understanding enzyme specificity. nih.gov While it is a relatively simple and somewhat "non-specific" substrate, comparing its hydrolysis rate to that of esters of larger, more specific amino acids (like N-acetyl-L-phenylalanine for chymotrypsin) helped to map the structural requirements of the enzyme's active site. nih.govcdnsciencepub.com These studies demonstrated how the enzyme's binding pocket accommodates specific amino acid side chains, influencing both binding affinity and the rate of catalysis. nih.gov

Potential for Design of Novel Protease Substrates and Probes

The foundational knowledge gained from studies with this compound has paved the way for the rational design of more sophisticated protease substrates and probes. By understanding the basic requirements for substrate binding and turnover, chemists can modify the core structure to create tools with enhanced specificity, different reporting capabilities, or inhibitory functions.

The general principle involves retaining the reactive ester linkage, which is susceptible to cleavage by the protease, but altering other parts of the molecule to tune its properties. For instance, the N-acetylglycine portion can be replaced with different peptide sequences to create substrates that are highly specific for a particular protease. This allows for the selective measurement of a single protease's activity even in a complex mixture of enzymes.

Furthermore, the p-nitrophenol leaving group can be substituted with other reporter groups to create different types of probes:

Fluorogenic Probes: Replacing p-nitrophenol with a fluorophore that is quenched in the intact substrate but fluoresces upon cleavage provides a much more sensitive method for detecting enzyme activity, ideal for high-throughput screening (HTS) applications.

Chemoselective Probes: These are designed to release a product that can be specifically detected through a subsequent chemical reaction, offering a way to measure enzyme activity in complex biological samples where background absorbance or fluorescence might be an issue. acs.org

The design of such probes is a key aspect of protein engineering and the development of new diagnostic tools. acs.org For example, a probe molecule, p-nitrophenyl N,N'-diacetyl-4-thio-β-chitobioside (pNP-TCB), was designed and synthesized based on the principle of using a p-nitrophenyl group for detection to study the activity of specific glycoside hydrolases. sioc-journal.cn This demonstrates the extensibility of the concepts learned from simple substrates like this compound to other enzyme classes.

Future Directions in the Application of this compound in Biochemical Assays and Organic Synthesis

The versatility of this compound ensures its continued relevance in both biochemical and synthetic chemistry, with several promising future directions.

In Biochemical Assays: The trend in biochemical assays is towards miniaturization, automation, and high-throughput screening (HTS). While highly sensitive fluorescent probes are often favored, the simplicity and cost-effectiveness of chromogenic assays using substrates like this compound still hold value. Future applications could involve its use in:

Developing robust and inexpensive educational kits for demonstrating enzyme kinetics and mechanisms.

Initial HTS campaigns for identifying potent enzyme inhibitors, where its affordability allows for large-scale primary screens before progressing to more complex and expensive assays.

Integration into microfluidic "lab-on-a-chip" systems for rapid, low-volume enzyme activity measurements.

In Organic Synthesis: The role of this compound in organic synthesis is primarily as an activated form of N-acetylglycine, particularly in peptide synthesis. ontosight.ai The p-nitrophenyl group is an excellent leaving group, facilitating the formation of peptide bonds under mild conditions. ontosight.ai Future directions in this area are likely to be influenced by broader trends in synthetic chemistry:

Chemoenzymatic Synthesis: There is growing interest in combining chemical and enzymatic methods. This compound could be used as a substrate for enzymes in the synthesis of more complex peptides or peptide-like molecules, leveraging the stereospecificity of enzymes to create chiral products.

Automated Synthesis: The rise of machine learning and automated synthesis platforms requires robust and reliable chemical reactions. beilstein-journals.org The well-understood reactivity of activated esters like this compound makes them suitable for incorporation into automated peptide synthesizers and other flow chemistry systems.

Development of Novel Biocompatible Materials: Amino acid-based molecules are increasingly used to create biocompatible polymers and ionic liquids. mdpi.com Activated amino acid derivatives could serve as key building blocks in the synthesis of these advanced materials.

In essence, while this compound is a compound with a long history of use, its fundamental chemical properties ensure its place in the modern chemical and biochemical toolbox, both as a workhorse reagent and as a starting point for innovation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing p-Nitrophenyl N-acetylglycinate, and how can its purity be verified?

- Methodology : Synthesis typically involves reacting N-acylglycine derivatives with p-nitrophenyl esters in the presence of activating agents. For example, p-nitrophenyl esters can be prepared via condensation reactions using p-nitrophenol and acyl chlorides under anhydrous conditions. Purification is achieved via high-performance liquid chromatography (HPLC) .

- Purity Verification : Use spectroscopic techniques (e.g., H NMR, P NMR) to confirm structural integrity. Monitor the absence of unreacted starting materials using thin-layer chromatography (TLC) and quantify purity via HPLC with UV detection (λ = 280–400 nm for nitro groups) .

Q. Which spectroscopic techniques are most effective for characterizing p-Nitrophenyl N-acetylglycinate, and what key spectral features should researchers observe?

- Key Techniques :

- IR Spectroscopy : Look for ester C=O stretches (~1740 cm) and nitro group vibrations (~1520 cm and ~1340 cm).

- H NMR : Expect signals for the acetyl methyl group (~2.0 ppm), glycine backbone protons (~3.8–4.2 ppm), and aromatic protons from the p-nitrophenyl group (~7.5–8.3 ppm).

- P NMR : If phosphorus-containing derivatives are synthesized, signals between 0–100 ppm can confirm coordination environments .

Q. How should researchers design enzyme activity assays using p-Nitrophenyl N-acetylglycinate as a substrate?

- Protocol :

Prepare assay buffers (e.g., Britton-Robinson buffer, pH 7.8–8.5) and pre-warm to the enzyme’s optimal temperature (e.g., 35–60°C).

Add substrate (0.1–1 mM final concentration) and monitor p-nitrophenol release spectrophotometrically at 405–410 nm.

Quantify enzyme activity using the Bradford method for protein concentration normalization .

- Critical Parameters : Maintain consistent temperature, avoid UV-absorbing contaminants, and validate linearity of product formation over time.

Advanced Research Questions

Q. How can researchers interpret contradictory kinetic data, such as varying catalytic efficiency () of esterases with p-Nitrophenyl N-acetylglycinate under different temperatures?

- Analysis Framework :

- Lower substrate affinity at elevated temperatures (e.g., 60°C vs. 35°C) may reflect enzyme denaturation or altered active-site flexibility.

- Compare trends with structural studies (e.g., circular dichroism for thermal stability). For example, αEstS9Δ esterase showed reduced affinity for p-nitrophenyl esters at 60°C, consistent with cold-adapted enzyme behavior .

Q. What advanced strategies are recommended for resolving ambiguities in the structural elucidation of p-Nitrophenyl N-acetylglycinate derivatives using spectral data?

- Strategies :

- Combine H-C HSQC NMR to resolve overlapping proton signals.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- Cross-reference with X-ray crystallography data for derivatives with similar substituents (e.g., p-nitrophenyl butyrate analogs) .

Q. In substrate specificity studies, how can experimental conditions be optimized when using p-Nitrophenyl N-acetylglycinate to minimize interference from co-solvents or metal ions?

- Optimization Steps :

Pre-screen solvents (e.g., DMSO, methanol) for effects on enzyme activity at ≤5% (v/v).

Test metal ions (e.g., Ca, Mg) for inhibition/promotion; use chelators (e.g., EDTA) if necessary.

Use surfactants (e.g., Triton X-100) to solubilize hydrophobic substrates without denaturing enzymes .

Q. What are the best practices for ensuring reproducibility in kinetic studies involving p-Nitrophenyl N-acetylglycinate across laboratories?

- Guidelines :

- Adhere to NIH reporting standards for experimental conditions (e.g., buffer composition, instrument calibration) .

- Include internal controls (e.g., a reference enzyme like porcine liver esterase) in assays.

- Share raw kinetic data (e.g., absorbance vs. time curves) and statistical analyses (mean ± SD, n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.